molecular formula C12H13ClN4 B8512428 5-Chloro-2-piperazin-1-yl-quinoxaline

5-Chloro-2-piperazin-1-yl-quinoxaline

Cat. No.: B8512428
M. Wt: 248.71 g/mol
InChI Key: KORBCJIHDGIPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-piperazin-1-yl-quinoxaline is a useful research compound. Its molecular formula is C12H13ClN4 and its molecular weight is 248.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of quinoxaline derivatives, including 5-Chloro-2-piperazin-1-yl-quinoxaline, as effective antiviral agents. These compounds have demonstrated activity against various respiratory viruses, including influenza and coronaviruses.

Key Findings:

  • Quinoxaline derivatives have been identified as inhibitors of viral RNA synthesis and protein assembly, crucial for the viral life cycle. This makes them promising candidates for high-throughput screening against emerging pathogens such as SARS-CoV-2 .
  • Structure–activity relationship (SAR) studies indicate that modifications to the quinoxaline structure can enhance interactions with viral targets, optimizing their efficacy .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens, particularly fungi. Research has shown that derivatives can inhibit drug efflux pumps in fungal strains, enhancing their effectiveness.

Case Study:
A study synthesized several piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives and evaluated their ability to inhibit the efflux activity of transporters in Candida albicans. Compounds demonstrated significant inhibition of both CaCdr1p and CaMdr1p transporters, with some showing synergistic effects when combined with fluconazole .

Data Summary:

CompoundMIC80 (mM)Resistance IndexFICI
Compound 1d10080.15
Compound 1f9012740.4

Anticancer Potential

This compound also exhibits promising anticancer properties. Research indicates that quinoxaline derivatives can act as potent inhibitors of various cancer cell lines.

Mechanistic Insights:
Studies have shown that certain quinoxaline derivatives exhibit significant anti-proliferative activity against tumor cells through kinase-inhibitor mechanisms. For instance, some derivatives have been found to inhibit c-Met receptor tyrosine kinases effectively .

Data Summary:

Compound TypeCell Line TestedIC50 (µg/mL)Cytotoxicity
Tetrazolo[1,5-a]quinoxalinesMCF7 (breast cancer)<100Non-cytotoxic
N-pyrazoloquinoxalinesHeLa (cervical cancer)<50Non-cytotoxic

Broader Therapeutic Applications

Beyond antiviral and antimicrobial properties, quinoxaline derivatives are being investigated for their roles in treating chronic diseases such as diabetes and neurological disorders. Their ability to modulate various biological pathways positions them as versatile therapeutic agents.

Research Overview:
Quinoxaline derivatives have shown potential in:

  • Diabetes Management: By influencing glucose metabolism and insulin sensitivity.
  • Neuroprotection: Exhibiting antioxidant properties that may protect neuronal cells from oxidative stress .

Properties

Molecular Formula

C12H13ClN4

Molecular Weight

248.71 g/mol

IUPAC Name

5-chloro-2-piperazin-1-ylquinoxaline

InChI

InChI=1S/C12H13ClN4/c13-9-2-1-3-10-12(9)15-8-11(16-10)17-6-4-14-5-7-17/h1-3,8,14H,4-7H2

InChI Key

KORBCJIHDGIPOA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CN=C3C(=N2)C=CC=C3Cl

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.